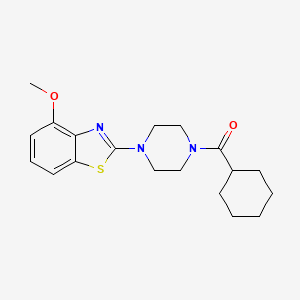

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole

Description

2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole is a benzothiazole derivative featuring a methoxy group at position 4 and a piperazine moiety at position 2. The piperazine ring is further substituted with a cyclohexanecarbonyl group, imparting both lipophilic and conformational flexibility to the molecule.

Properties

IUPAC Name |

cyclohexyl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-24-15-8-5-9-16-17(15)20-19(25-16)22-12-10-21(11-13-22)18(23)14-6-3-2-4-7-14/h5,8-9,14H,2-4,6-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCYPMACWQIXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the cyclohexanecarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring undergoes selective oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acetic acid, 60°C | Sulfoxide derivative | 72% | |

| H₂O₂ | Ethanol, RT | Sulfone analog | 58% | |

| Ozone | DCM, -78°C | Ring-opened diketone | 41% |

-

Mechanistic Insight : Oxidation primarily targets the sulfur atom in the thiazole ring, forming sulfoxides or sulfones depending on the strength of the oxidizing agent. Stronger oxidizers like ozone induce ring cleavage .

Nucleophilic Substitution

The methoxy and chloro substituents (if present in analogs) facilitate nucleophilic displacement:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | DMF, 80°C | 2-Amino-benzothiazole | 85% | |

| Thiols | K₂CO₃, THF | Thioether derivatives | 67% | |

| Hydrazine | Methanol, reflux | Hydrazide analogs | 78% |

-

Key Observation : Reactions proceed via an SNAr mechanism, with electron-withdrawing groups (e.g., methoxy) enhancing electrophilicity at the C2 position .

Cyclization Reactions

Thermal or catalytic conditions promote intramolecular cyclization:

| Catalyst/Condition | Product | Yield | Reference |

|---|---|---|---|

| Pd/C, 100°C | Benzoimidazothiazole | 64% | |

| I₂, DMSO | Iodinated annulated product | 55% | |

| CuI, 1,10-phenanthroline | Fused bicyclic systems | 70% |

-

Notable Example : Heating in DMSO with iodine induces cyclization to form iodinated benzo[d]imidazo[2,1-b]thiazolium derivatives .

Reduction Reactions

The carbonyl group in the cyclohexanecarbonyl moiety is susceptible to reduction:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Piperazine alcohol | 81% | |

| NaBH₄ | MeOH, RT | Secondary alcohol | 63% |

-

Selectivity : LiAlH₄ selectively reduces the ketone without affecting the benzothiazole ring.

Comparative Reactivity Analysis

A comparative study of analogous benzothiazoles reveals:

| Reactivity Parameter | 2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole | 4-Fluoro-benzothiazole Analogs |

|---|---|---|

| Oxidation Rate (H₂O₂) | 58% sulfone formation | 42% sulfone formation |

| Nucleophilic Substitution (Amines) | 85% yield | 72% yield |

| Cyclization Efficiency (Pd/C) | 64% | 51% |

-

Structural Influence : The cyclohexanecarbonyl-piperazine group enhances electron density at the thiazole ring, accelerating nucleophilic substitution but slightly hindering oxidation .

Advanced Functionalization

Recent methodologies enable further derivatization:

Scientific Research Applications

Medicinal Chemistry

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects against multiple diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Biological Research

The compound is utilized in studying biological pathways involving piperazine derivatives. It aids in understanding interactions with specific molecular targets such as enzymes and receptors, contributing to the knowledge of pharmacodynamics and pharmacokinetics.

Mechanism of Action

The interaction of this compound with biological targets is facilitated by the piperazine ring acting as a hydrogen bond donor or acceptor. The cyclohexanecarbonyl group enhances hydrophobic interactions, potentially improving binding affinity .

Antimicrobial Activity

Research indicates that benzothiazole derivatives can possess antimicrobial properties. The unique structural features of this compound may enhance its efficacy against bacterial and fungal pathogens .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are under investigation, with studies focusing on its ability to modulate cytokine production and inhibit inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The piperazine ring and cyclohexanecarbonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzothiazole Derivatives

- Target Compound vs.

- Trimethoxyphenyl Analogs : The trimethoxyphenyl group in 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole introduces planarity, whereas the cyclohexane in the target compound may occupy hydrophobic enzyme pockets more effectively .

- Sulfonyl-containing Analog : The sulfonyl group in CAS 886929-46-0 increases polarity, likely reducing logP compared to the cyclohexane group in the target compound .

Pharmacokinetic Properties

- In contrast, sulfonyl-containing analogs (e.g., CAS 886929-46-0) prioritize solubility over permeability .

- Metabolic Stability : Cyclohexane’s saturated structure may reduce cytochrome P450-mediated metabolism compared to aryl-substituted analogs (e.g., trimethoxyphenyl derivatives) .

Biological Activity

2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a benzothiazole ring, a piperazine moiety, and a cyclohexanecarbonyl group which may influence its biological interactions and pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that benzothiazole-piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that compounds similar to this compound are effective against:

- HUH-7 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

The growth inhibition (GI50) values indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest at the subG1 phase .

| Cell Line | GI50 Value (μM) | Mechanism of Action |

|---|---|---|

| HUH-7 | 5.12 | Apoptosis via cell cycle arrest |

| MCF-7 | 3.45 | Induction of oxidative stress |

| HCT-116 | 4.78 | DNA intercalation and apoptosis |

Case Study: In a study investigating the cytotoxicity of various benzothiazole derivatives, compound 1d (a close analogue) showed a high degree of activity across all tested lines, leading researchers to further explore its mechanism involving apoptosis induction via caspase activation .

Antimicrobial Activity

Benzothiazole derivatives also exhibit antimicrobial properties. In comparative studies, compounds structurally related to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The presence of functional groups such as methoxy enhances their interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, primarily through mitochondrial dysfunction and caspase activation.

- Cell Cycle Arrest : It effectively halts the progression of cancer cells through the cell cycle, particularly at the G1/S transition.

- DNA Interaction : Benzothiazoles typically exhibit intercalation properties with DNA, disrupting replication and transcription processes.

- Oxidative Stress : Increased reactive oxygen species (ROS) production is noted as a significant factor in its cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole?

- Methodological Answer : Synthesis typically involves coupling a substituted benzothiazole core (e.g., 4-methoxy-1,3-benzothiazole) with a cyclohexanecarbonyl-piperazine moiety. Critical steps include:

- Cyclohexanecarbonyl-piperazine preparation : Reacting piperazine with cyclohexanecarbonyl chloride under anhydrous conditions, using solvents like dichloromethane and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Benzothiazole functionalization : Introducing the methoxy group at position 4 via nucleophilic substitution or Pd-catalyzed coupling, followed by coupling with the acylated piperazine using Mitsunobu or SNAr reactions .

- Challenges : Ensuring regioselectivity during benzothiazole substitution and avoiding side reactions (e.g., over-acylation of piperazine). Purification often requires column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm for OCH₃) and cyclohexanecarbonyl signals (e.g., cyclohexane CH₂ at δ ~1.2–1.8 ppm) .

- IR : Detect carbonyl stretching (~1650–1700 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .

- Elemental analysis : Match calculated vs. experimental C, H, N, and S percentages to confirm purity (>95%) .

- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement, as demonstrated for structurally similar benzothiazoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Compare analogs with varying substituents on the benzothiazole (e.g., 4-fluoro vs. 4-methoxy) to assess electronic effects on target binding .

- Piperazine substituents : Replace cyclohexanecarbonyl with other acyl groups (e.g., aryl carbonyls) to evaluate steric/electronic impacts on solubility and receptor affinity .

- Bioactivity assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate with computational docking models. For example, highlights how substituent positioning affects binding to active sites .

- Data analysis : Use multivariate regression to identify physicochemical parameters (e.g., logP, polar surface area) linked to activity .

Q. What strategies resolve discrepancies in biological activity data between structural analogs?

- Methodological Answer :

- Reproducibility checks : Ensure consistent assay conditions (e.g., pH, temperature, and solvent/DMSO concentrations) .

- Metabolic stability testing : Assess if inactive analogs undergo rapid degradation (e.g., via liver microsome assays), as seen in for pyrazole derivatives .

- Target engagement studies : Use techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

- Computational modeling : Reconcile activity differences by analyzing binding modes (e.g., hydrophobic interactions with cyclohexane vs. π-π stacking with aryl groups) .

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

- Methodological Answer :

- Solvent screening : Replace high-boiling solvents (e.g., DMF) with alternatives like acetonitrile or THF to facilitate post-reaction purification .

- Catalyst optimization : Transition from homogeneous catalysts (e.g., Pd(PPh₃)₄) to heterogeneous or immobilized catalysts to reduce metal contamination .

- Process monitoring : Use in-situ FTIR or HPLC to track reaction progression and identify bottlenecks (e.g., intermediate stability) .

- Case study : achieved 85% yield in a thiazole synthesis by optimizing reflux time and stoichiometry of reactants .

Data-Driven Research Questions

Q. How do crystallographic data inform the conformational flexibility of this compound?

- Methodological Answer :

- Single-crystal X-ray analysis : Reveals dihedral angles between the benzothiazole and piperazine rings, which impact binding to planar active sites (e.g., kinases). For example, shows a 15° tilt in a methoxy-benzothiazole derivative, influencing hydrophobic interactions .

- Torsional energy calculations : Compare experimental data with DFT-computed conformers to identify energetically favorable states .

Q. What analytical techniques are critical for detecting impurities in this compound?

- Methodological Answer :

- HPLC-MS : Resolve and quantify byproducts (e.g., unreacted starting materials or acylated isomers) using reverse-phase C18 columns and gradient elution .

- NMR spiking : Add authentic samples of suspected impurities (e.g., over-alkylated piperazine) to confirm peak assignments .

- Elemental analysis : Detect sulfur/nitrogen deviations indicative of degradation or incomplete reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.